Ethanol, 2,2'-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride
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Overview
Description
Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an ethanol backbone with aminoethyl and nitrophenyl groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor, followed by the introduction of aminoethyl groups through reductive amination. The final step often involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aminoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride involves its interaction with specific molecular targets. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The nitrophenyl group may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A simpler compound with similar amino and hydroxyl groups.
Diethanolamine: Contains two ethanolamine units, offering different reactivity and applications.
Triethanolamine: Includes three ethanolamine units, commonly used in industrial applications.
Uniqueness
Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride is unique due to its combination of nitrophenyl and aminoethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
14607-47-7 |
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Molecular Formula |
C12H22Cl2N4O4 |
Molecular Weight |
357.23 g/mol |
IUPAC Name |
2-[4-(2-aminoethylamino)-N-(2-hydroxyethyl)-3-nitroanilino]ethanol;dihydrochloride |
InChI |
InChI=1S/C12H20N4O4.2ClH/c13-3-4-14-11-2-1-10(9-12(11)16(19)20)15(5-7-17)6-8-18;;/h1-2,9,14,17-18H,3-8,13H2;2*1H |
InChI Key |
RQKYFMJDFNVSIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCN.Cl.Cl |
Origin of Product |
United States |
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